Ethyl 2-(5-tetrahydro-1H-pyrrol-1-YL-2H-1,2,3,4-tetraazol-2-YL)acetate
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Overview
Description
Ethyl 2-(5-pyrrolidin-1-yltetrazol-2-yl)acetate is a synthetic organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(5-pyrrolidin-1-yltetrazol-2-yl)acetate typically involves the reaction of ethyl bromoacetate with 5-pyrrolidin-1-yltetrazole under basic conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually refluxed in an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) to yield the desired product.
Industrial Production Methods
Industrial production of Ethyl 2-(5-pyrrolidin-1-yltetrazol-2-yl)acetate may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography and crystallization may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(5-pyrrolidin-1-yltetrazol-2-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The ester group in the compound can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form amides or thioesters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like triethylamine or pyridine.
Major Products Formed
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Reduced derivatives such as alcohols or amines.
Substitution: Amides, thioesters, or other substituted derivatives.
Scientific Research Applications
Ethyl 2-(5-pyrrolidin-1-yltetrazol-2-yl)acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl 2-(5-pyrrolidin-1-yltetrazol-2-yl)acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 2-(5-pyrrolidin-1-yltetrazol-2-yl)acetate can be compared with other similar compounds, such as:
Pyrrolidinone derivatives: These compounds also contain a pyrrolidine ring and exhibit similar biological activities.
Tetrazole derivatives: Compounds with a tetrazole ring are known for their diverse pharmacological properties.
Pyrrolidine-tetrazole hybrids: Similar hybrid compounds may have comparable structures and functions but differ in their specific substituents and overall activity.
The uniqueness of Ethyl 2-(5-pyrrolidin-1-yltetrazol-2-yl)acetate lies in its specific combination of the pyrrolidine and tetrazole rings, which imparts distinct chemical and biological properties that can be leveraged for various applications.
Properties
IUPAC Name |
ethyl 2-(5-pyrrolidin-1-yltetrazol-2-yl)acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N5O2/c1-2-16-8(15)7-14-11-9(10-12-14)13-5-3-4-6-13/h2-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHVDKCOQMAJMMZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1N=C(N=N1)N2CCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20371380 |
Source
|
Record name | Ethyl [5-(pyrrolidin-1-yl)-2H-tetrazol-2-yl]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20371380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175205-06-8 |
Source
|
Record name | Ethyl 5-(1-pyrrolidinyl)-2H-tetrazole-2-acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=175205-06-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl [5-(pyrrolidin-1-yl)-2H-tetrazol-2-yl]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20371380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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